molecular formula C15H12N2O B1233709 alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile CAS No. 23904-12-3

alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile

Cat. No.: B1233709
CAS No.: 23904-12-3
M. Wt: 236.27 g/mol
InChI Key: CJMIMAFVXQSAKG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(p-Methoxyphenyl)-2-pyridineacrylonitrile is a nitrile.

Scientific Research Applications

Applications in Corrosion Inhibition

The compound α-(p-Methoxyphenyl)-2-pyridineacrylonitrile and its derivatives have been studied for their potential applications in corrosion inhibition. For instance, pyridine derivatives were found to exhibit significant inhibitory effects on the corrosion of N80 steel in hydrochloric acid, with one derivative showing up to 90.24% inhibition efficiency at a certain concentration. The studies involved a range of techniques including gravimetric analysis, electrochemical impedance spectroscopy, and quantum chemical studies to support the experimental results (Ansari, Quraishi, & Singh, 2015).

Applications in Material Science and Sensing

In material science, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been synthesized and studied for various applications. A notable application is in electrochromic devices. Dithienylpyrroles-based electrochromic polymers, including derivatives of the compound , were synthesized, and their application in high-contrast electrochromic devices was explored. These materials showed promising results in terms of coloration efficiency and stability, indicating potential use in display technologies (Su, Chang, & Wu, 2017).

Applications in Gas Sensing

Furthermore, derivatives of α-(p-Methoxyphenyl)-2-pyridineacrylonitrile have been investigated for their gas sensing properties. For instance, tetra and octa 2H-chromen-2-one substituted iron(II) phthalocyanines, which are structurally related to the compound, have shown sensitivity to gases like CO and CO2. These materials demonstrated potential for use in gas sensors, showing significant changes in sensor currents in the presence of these gases and indicating their utility in environmental monitoring or industrial applications (Altun, Orman, Odabaş, Altındal, & Özkaya, 2015).

Properties

CAS No.

23904-12-3

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

(Z)-2-(4-methoxyphenyl)-3-pyridin-2-ylprop-2-enenitrile

InChI

InChI=1S/C15H12N2O/c1-18-15-7-5-12(6-8-15)13(11-16)10-14-4-2-3-9-17-14/h2-10H,1H3/b13-10+

InChI Key

CJMIMAFVXQSAKG-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=CC=CC=N2)/C#N

SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=N2)C#N

23904-12-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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